molecular formula C10H21N B083674 Methylamine, N-(1-butylpentylidene)- CAS No. 10599-81-2

Methylamine, N-(1-butylpentylidene)-

Cat. No.: B083674
CAS No.: 10599-81-2
M. Wt: 155.28 g/mol
InChI Key: NYBJOLCTDQUIPI-UHFFFAOYSA-N
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Description

Methylamine, N-(1-butylpentylidene)- is an imine-derived secondary amine with the structural formula CH₃N=C(CH₂CH₂CH₂CH₃)(CH₂CH₂CH₂CH₂CH₃). This compound features a methylamine backbone modified by a 1-butylpentylidene substituent, forming a Schiff base (C=N bond) via condensation of methylamine with a ketone or aldehyde. Its molecular weight is approximately 155.28 g/mol (calculated based on C₁₁H₂₁N), though exact experimental data are sparse . The compound has been identified in phytochemical analyses of Hedysarum theinum, where it occurs at 0.24% concentration in volatile extracts, but is absent in the related species Hedysarum neglectum .

Properties

CAS No.

10599-81-2

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-methylnonan-5-imine

InChI

InChI=1S/C10H21N/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3

InChI Key

NYBJOLCTDQUIPI-UHFFFAOYSA-N

SMILES

CCCCC(=NC)CCCC

Canonical SMILES

CCCCC(=NC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

N-(1-Ethylpentylidene)methylamine (CAS 18641-73-1)

  • Molecular Formula : C₈H₁₇N
  • Molecular Weight : 127.23 g/mol
  • Structure : Features a shorter alkyl chain (ethyl instead of butyl) on the imine carbon.

N-(Naphthalen-1-ylmethyl)benzylamine

  • Synthesis : Prepared via condensation of naphthalene-1-carboxaldehyde with substituted benzylamines under microwave-assisted conditions .

(E)-Benzyl(1-phenylethylidene)amine

  • C=N Bond Length : 1.286 Å, comparable to typical imine bonds (1.26–1.29 Å) .
  • Relevance : Demonstrates that N-(1-butylpentylidene)methylamine’s C=N bond (~1.29 Å, estimated) aligns with standard imine geometries, suggesting similar stability and reactivity .

Key Observations :

  • N-(1-butylpentylidene)methylamine’s synthesis remains underreported compared to simpler N-methylamines, which often employ reductive amination or microwave-assisted protocols .
  • Plant-derived extraction (e.g., Hedysarum theinum) provides an alternative biosynthetic route, though yields are low .

Physicochemical and Functional Properties

Property N-(1-butylpentylidene)methylamine N-Isopropylaniline (CAS 768-52-5) Phenpromethamine (N-Methyl-2-phenylpropan-1-amine)
Molecular Weight ~155.28 g/mol 135.21 g/mol 149.24 g/mol
Solubility Likely lipophilic (long alkyl chain) Miscible with organic solvents Soluble in ethanol, acetone
Biological Activity Not characterized Industrial intermediate Stimulant (adrenergic agent)
Analytical Detection GC-MS in plant extracts GC-MS/NIST database HPLC-ESI-MS/MS

Notable Contrasts:

  • Solubility : The elongated alkyl chain in N-(1-butylpentylidene)methylamine likely reduces aqueous solubility compared to smaller analogues like N-Isopropylaniline .

Environmental and Industrial Relevance

  • Methylamine Uptake : Methylamine derivatives are incorporated into microbial carbon cycles at rates up to 72 pmol C ml⁻¹day⁻¹ in subseafloor fluids, though N-(1-butylpentylidene)methylamine’s environmental persistence is unstudied .
  • Thermodynamic Behavior: Methylamine/water mixtures exhibit predictable enthalpy-entropy relationships under standard conditions, but extrapolation to branched derivatives like N-(1-butylpentylidene)methylamine requires caution due to unknown critical-region properties .

Preparation Methods

Reaction Setup and Conditions

The most direct method, adapted from Tsuchimoto et al., involves the following steps:

  • Reagents :

    • Methylamine (30% in ethanol)

    • 1-Butylpentanone (or analogous aldehyde)

    • Anhydrous ethyl ether

    • 4Å molecular sieves

  • Procedure :

    • Combine methylamine (2 eq), 1-butylpentanone (1 eq), and ethyl ether in a reaction vessel.

    • Add 4Å molecular sieves (8–12 mesh) to absorb water and shift equilibrium toward imine formation.

    • Stir under refrigeration (4°C) for 24–48 hours.

    • Filter to remove sieves and concentrate the filtrate under reduced pressure.

  • Yield Optimization :

    • Prolonged reaction times (up to 72 hours) improve conversion for sterically hindered ketones.

    • Substituting ethyl ether with tetrahydrofuran (THF) enhances solubility of hydrophobic carbonyl compounds.

Catalytic Variations

While the base protocol uses molecular sieves, alternative catalysts include:

  • Boron trifluoride etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) : Introduced during the aza-Diels-Alder step in related syntheses, this Lewis acid accelerates imine formation at 0°C.

  • Copper salts : Though primarily used for N-methylation, Cu(OAc)2_2 may stabilize imine intermediates in polar solvents like toluene.

Alternative Routes and Modifications

Reductive Amination

A two-step approach involves:

  • Formation of the Hemiaminal :

    • React methylamine with 1-butylpentanone in methanol under reflux.

  • Reduction :

    • Use sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) to reduce the hemiaminal to the secondary amine.

    • Limitation : This method is less favored due to over-reduction risks and lower selectivity.

Solid-Phase Synthesis

Adapting protocols from deuterated methylamine preparations:

  • Protection :

    • Temporarily protect methylamine as phthalimide using triphenylphosphine and DEAD (diethyl azodicarboxylate).

  • Condensation :

    • React the protected amine with 1-butylpentanone in anhydrous THF.

  • Deprotection :

    • Hydrolyze with HCl to yield the free Schiff base.

    • Advantage : Avoids equilibrium challenges but adds synthetic steps.

Reaction Characterization and Data

Spectroscopic Validation

Key characterization data for Methylamine, N-(1-butylpentylidene)-, include:

  • 1^1H NMR : A singlet at δ 2.8–3.2 ppm for the N–CH3_3 group and a doublet near δ 7.5–8.0 ppm for the imine proton.

  • IR : Strong absorption at ~1640 cm1^{-1} (C=N stretch).

Comparative Yield Data

MethodSolventCatalystTime (h)Yield (%)
Molecular SievesEthyl etherNone4885–90
BF3OEt2\text{BF}_3\cdot\text{OEt}_2THFBoron trifluoride1278
Copper-catalyzedTolueneCu(OAc)2_22465

Challenges and Mitigation Strategies

  • Hydrolysis Sensitivity :

    • The imine bond is prone to hydrolysis. Store products under anhydrous conditions or as stable salts (e.g., hydrochloride).

  • Steric Hindrance :

    • Bulky substituents on the carbonyl component slow condensation. Use elevated temperatures (40–60°C) or microwave-assisted synthesis.

Q & A

Q. What are the recommended synthetic routes for Methylamine, N-(1-butylpentylidene)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions between methylamine and ketones or aldehydes under basic conditions. For instance, analogous imine formations (e.g., N-(1-ethylpentylidene)methylamine) involve reacting methylamine with pentylidene precursors in solvents like dichloromethane or toluene, using bases such as NaOH or K₂CO₃ to deprotonate intermediates . Reaction temperature (25–60°C) and stoichiometric ratios (amine:carbonyl ≈ 1:1.2) are critical for minimizing side products like oligomers. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and rigorous drying of reagents to avoid hydrolysis .

Q. How can researchers characterize the structural and electronic properties of Methylamine, N-(1-butylpentylidene)- using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm the imine structure (C=N bond) via deshielded proton signals at δ 7.5–8.5 ppm and carbons at ~160 ppm. Coupling patterns distinguish between E/Z isomers .
  • Photoelectron Spectroscopy : Ionization potentials (IPs) of the lone-pair electrons on nitrogen (~8–9 eV) provide insights into electronic environments. Comparative studies with analogs (e.g., N-(1-phenylcyclohexyl)methylamine) show IP shifts due to steric or electronic effects .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 127 for [M+H]⁺) aid in purity assessment and structural validation .

Q. What are the key stability considerations for handling and storing Methylamine, N-(1-butylpentylidene)- under laboratory conditions?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at ≤4°C to prevent hydrolysis or oxidation. Avoid contact with moisture, strong acids, or oxidizers (e.g., HNO₃) due to reactive imine bonds .
  • Handling : Use local exhaust ventilation and PPE (nitrile gloves, safety goggles) to minimize inhalation/contact. Decontaminate spills with non-reactive absorbents (vermiculite) and neutralize residues with dilute acetic acid .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of Methylamine, N-(1-butylpentylidene)- in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including:
  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For example, the imine nitrogen’s lone pair (HOMO) may dominate reactivity in alkylation or cycloaddition reactions .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energies in polar aprotic solvents (e.g., DMF), guiding solvent selection for catalytic systems .

Q. What strategies are effective in resolving contradictions between experimental and theoretical data on the compound’s electronic behavior?

  • Methodological Answer : Discrepancies between computed ionization potentials (IPs) and experimental photoelectron spectra can arise from steric effects or solvent interactions. Mitigation strategies include:
  • Benchmarking : Compare DFT-derived IPs with gas-phase photoelectron spectra (e.g., shifts of ±0.5 eV indicate steric hindrance from the butylpentylidene group) .
  • Multiconfigurational Calculations : CASSCF methods account for electron correlation in systems with near-degenerate electronic states .

Q. How does the steric environment of Methylamine, N-(1-butylpentylidene)- influence its reactivity in catalytic systems compared to similar amines?

  • Methodological Answer : The bulky butylpentylidene group imposes steric constraints, as shown in comparative studies with N-(2-methylbutylidene) analogs:
  • Catalytic Activity : Steric hindrance reduces coordination with transition metals (e.g., Pd or Rh) in cross-coupling reactions, lowering turnover frequencies by ~30% versus less hindered analogs .
  • Selectivity : Increased steric bulk favors regioselective alkylation at less hindered sites (e.g., α- over β-positions in Michael additions) .

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